N-(2-Bromo-4,5-dichlorophenyl)acetamide N-(2-Bromo-4,5-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1940-31-4
VCID: VC21272236
InChI: InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13)
SMILES: CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl
Molecular Formula: C8H6BrCl2NO
Molecular Weight: 282.95 g/mol

N-(2-Bromo-4,5-dichlorophenyl)acetamide

CAS No.: 1940-31-4

Cat. No.: VC21272236

Molecular Formula: C8H6BrCl2NO

Molecular Weight: 282.95 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromo-4,5-dichlorophenyl)acetamide - 1940-31-4

CAS No. 1940-31-4
Molecular Formula C8H6BrCl2NO
Molecular Weight 282.95 g/mol
IUPAC Name N-(2-bromo-4,5-dichlorophenyl)acetamide
Standard InChI InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13)
Standard InChI Key VIWRGBIBHKQAPZ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl
Canonical SMILES CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl

Chemical Properties and Structure

N-(2-Bromo-4,5-dichlorophenyl)acetamide is an organic compound classified as an acetamide derivative. The compound features a phenyl ring substituted with bromine at the 2-position and chlorine atoms at the 4 and 5 positions, with an acetamide group attached to the nitrogen. This specific halogenation pattern contributes to its unique chemical properties and potential applications in various fields.

Basic Properties

N-(2-Bromo-4,5-dichlorophenyl)acetamide has the CAS number 1940-31-4, identifying it in chemical databases and regulatory contexts. It possesses a molecular formula of C8H6BrCl2NO, indicating its composition of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms. The molecular weight of this compound is 282.95 g/mol, which is consistent with its halogenated structure.

Structural Characteristics

The compound's structure features a phenyl ring with three halogen substituents: one bromine atom at the ortho position (2-position) and two chlorine atoms at the meta and para positions (4 and 5 positions). An acetamide group (-NHCOCH3) is attached to the phenyl ring. This specific substitution pattern contributes to the compound's reactivity and potential biological interactions. The halogen substituents increase the lipophilicity of the molecule and can influence its ability to interact with biological membranes and protein targets.

Table 1. Chemical Properties of N-(2-Bromo-4,5-dichlorophenyl)acetamide

PropertyValue
CAS Number1940-31-4
Molecular FormulaC8H6BrCl2NO
Molecular Weight282.95 g/mol
ClassificationAcetamide derivative
Harmonized System Code2924299090

Synthesis Methods

The synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide typically follows established organic chemistry procedures for acetamide derivatives. Understanding these synthetic routes is crucial for researchers interested in producing this compound for further studies or as an intermediate in the synthesis of more complex molecules.

Standard Synthetic Route

The primary synthetic pathway for N-(2-Bromo-4,5-dichlorophenyl)acetamide involves the acetylation of 2-bromo-4,5-dichloroaniline. This reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acetylating agent, followed by elimination of the leaving group.

Biological Activities and Properties

The biological properties of N-(2-Bromo-4,5-dichlorophenyl)acetamide represent an area of interest for researchers, though current documentation on its specific activities remains limited.

Structure-Activity Relationships

Research on similar compounds suggests that modifications to the phenyl ring can significantly affect biological activity. The presence of bromine and chlorine atoms at specific positions on the phenyl ring could influence the compound's interaction with biological systems. These structure-activity relationships provide valuable insights for researchers seeking to develop derivatives with enhanced biological properties or specific therapeutic applications.

Current Research and Future Directions

Research on N-(2-Bromo-4,5-dichlorophenyl)acetamide presents several opportunities for further investigation and development.

Derivative Development

Future research could focus on synthesizing derivatives of N-(2-Bromo-4,5-dichlorophenyl)acetamide with altered halogenation patterns or additional functional groups. These structural modifications could potentially enhance biological activity or lead to compounds with novel properties. Systematic exploration of structure-activity relationships could provide valuable insights for medicinal chemistry and material science applications.

Exploration of Biological Activities

Given the potential biological activities of similar halogenated acetamides, further investigation into the specific biological properties of N-(2-Bromo-4,5-dichlorophenyl)acetamide could be valuable. Screening against various biological targets, including enzymes, receptors, or pathogenic organisms, could reveal previously unknown activities that might be exploited for therapeutic or agricultural applications.

Synthetic Methodology Optimization

Development of improved synthetic methods for N-(2-Bromo-4,5-dichlorophenyl)acetamide and its derivatives could enhance accessibility for research purposes. This might include greener synthesis approaches, more efficient catalytic methods, or one-pot procedures that simplify the preparation process while improving yields.

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